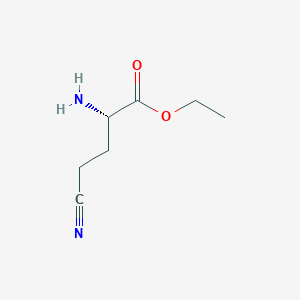![molecular formula C8H15NO3 B13792365 N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide CAS No. 72952-75-1](/img/structure/B13792365.png)
N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE is a chemical compound with a complex structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to achieve the desired quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
(S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl palmitate
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
Uniqueness
(S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE is unique due to its specific structural features, such as the dioxolane ring and the acetamide group.
Properties
CAS No. |
72952-75-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C8H15NO3/c1-6(10)9-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
WAUMPQINBDMEJH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CC(=O)NCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


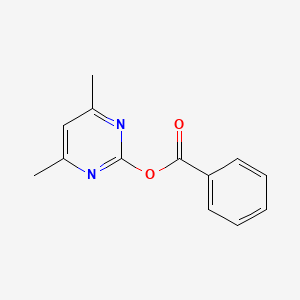
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
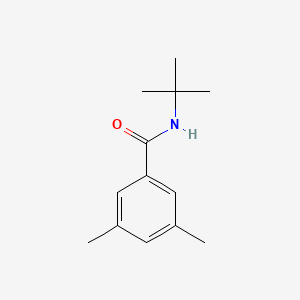
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
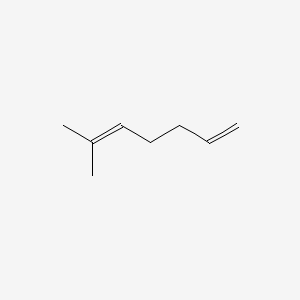
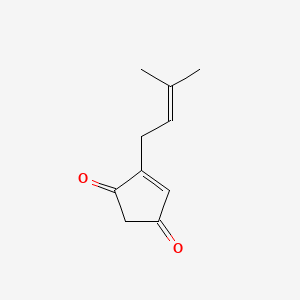
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
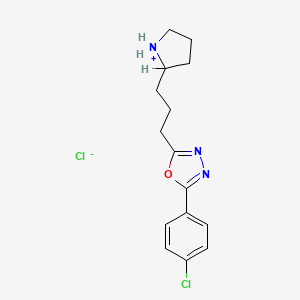
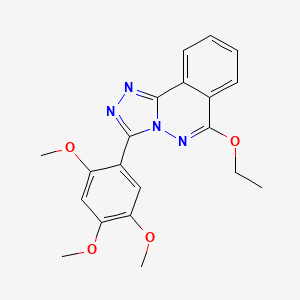
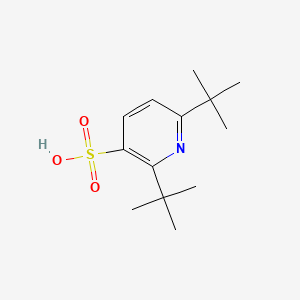
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
